2-Methyl-4-nitroanisole
Description
Significance of Nitroaromatic Compounds in Organic Synthesis and Related Fields
Nitroaromatic compounds are fundamental building blocks in organic synthesis. researchgate.net The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. numberanalytics.comwikipedia.org This property is pivotal in directing the course of chemical reactions.
The true synthetic utility of nitroaromatics lies in the facile reduction of the nitro group to an amino group (—NH2). wikipedia.org This transformation is a cornerstone of industrial chemistry, as aromatic amines are key intermediates in the production of:
Dyes and Pigments: A vast number of azo dyes and other colorants are synthesized from aromatic amines. numberanalytics.comjsynthchem.com
Pharmaceuticals: Many drugs, including antibiotics and anti-inflammatory agents, contain amino groups derived from the reduction of nitroaromatics. numberanalytics.comjsynthchem.com
Agrochemicals: Herbicides and pesticides are often synthesized using aromatic amine intermediates. numberanalytics.com
Polymers and Plastics: Aromatic amines are used in the production of various polymers and as antioxidants. jsynthchem.com
Furthermore, some nitroaromatic compounds are used directly as explosives due to their high energy content. numberanalytics.com
Contextualization of 2-Methyl-4-nitroanisole as a Key Aromatic Building Block
Within the diverse family of nitroaromatics, this compound holds a specific and important position as a key aromatic building block. Its structure, featuring a methyl group and a methoxy (B1213986) group in addition to the nitro group, provides a unique combination of steric and electronic properties that make it a valuable intermediate in multi-step syntheses.
The presence of these functional groups allows for selective chemical modifications at different positions on the aromatic ring. For instance, this compound can be used in the synthesis of other useful compounds such as 2-methyl-4-nitrophenol (B1582141) and 3-methyl-4-methoxyaniline. sigmaaldrich.comsigmaaldrich.com
Below is an interactive data table detailing some of the key properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| CAS Number | 50741-92-9 |
| Melting Point | 61-64 °C |
| Appearance | Light yellow to yellow solid |
Overview of Research Trajectories Pertaining to this compound and its Congeners
Research involving this compound and its related compounds, often referred to as congeners, has followed several key trajectories:
Synthetic Methodology: A significant portion of research has focused on developing efficient and selective methods for the synthesis of this compound and its derivatives. This includes studies on the nitration of 2-methylanisole (B146520) and the investigation of various nitrating agents and reaction conditions. grafiati.com
Reaction Mechanisms: Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes. Studies have explored nucleophilic aromatic substitution reactions and the influence of the methyl and methoxy groups on reactivity. chemdad.com
Applications in Materials Science: The use of this compound as a precursor for more complex molecules has been investigated. For instance, it has been used in the synthesis of compounds with potential applications as adhesion promoters in certain industrial formulations. google.com
Environmental Studies: The environmental fate and potential atmospheric reactions of nitroanisoles, including isomers of this compound, have been a subject of research. diva-portal.org This includes their identification in atmospheric particulate matter and investigations into their degradation pathways. sigmaaldrich.comacs.org
The continued exploration of the chemistry of this compound and its congeners is expected to lead to the development of new synthetic methods and the discovery of novel applications in various scientific and industrial fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZMIJZYJZQOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198786 | |
| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50741-92-9 | |
| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50741-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050741929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.571 | |
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Synthetic Methodologies and Precursor Chemistry of 2 Methyl 4 Nitroanisole
Established Synthetic Routes to 2-Methyl-4-nitroanisole
Methylation of Substituted Phenols (e.g., 4-Methyl-2-nitrophenol)
One of the most common and effective methods for synthesizing this compound is through the methylation of 4-Methyl-2-nitrophenol (B89549). smolecule.comchemicalbook.com This process typically involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, followed by its reaction with a methylating agent.
The initial step involves dissolving 4-Methyl-2-nitrophenol in an aqueous solution of a base, such as sodium hydroxide (B78521), to generate the sodium phenoxide salt. smolecule.comchemicalbook.com This is followed by the addition of a methylating agent, commonly dimethyl sulfate (B86663). smolecule.com The reaction is a nucleophilic substitution where the phenoxide ion attacks the methyl group of the dimethyl sulfate.
To enhance the efficiency of the methylation reaction, which occurs between an aqueous phase containing the phenoxide and an organic phase containing the methylating agent, a phase-transfer catalyst (PTC) is often employed. smolecule.comunive.it These catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase. unive.itbiomedres.us This is crucial because the reactants are often immiscible. nih.gov
Tetrabutylammonium (B224687) bromide is a commonly used PTC in this synthesis. smolecule.com The lipophilic cation of the PTC pairs with the phenoxide anion, allowing the resulting ion pair to move into the organic phase where it can react with the dimethyl sulfate. biomedres.us This "extractive type" mechanism significantly increases the reaction rate and yield by overcoming the phase barrier. researchgate.net
Several factors can be optimized to maximize the yield of this compound. The stoichiometry of the reactants is critical. An excess of the base (e.g., 1.5 equivalents of sodium hydroxide) ensures complete deprotonation of the phenol. smolecule.com A slight excess of the methylating agent, like dimethyl sulfate (1.2 equivalents), is used to drive the reaction to completion, accounting for any potential hydrolysis. smolecule.com
Temperature control is also vital. The reaction is often cooled initially (e.g., to 10°C) during the addition of the exothermic methylating agent to prevent side reactions. Subsequently, the reaction is stirred at a slightly elevated temperature (e.g., 25°C) for several hours to ensure completion. The use of a biphasic solvent system, such as water and dichloromethane, allows for easy separation of the organic product from the aqueous phase and inorganic byproducts. Following the reaction, the product is typically purified by column chromatography, and yields as high as 90% have been reported. smolecule.com
Table 1: Reaction Parameters for Methylation of 4-Methyl-2-nitrophenol
| Parameter | Condition | Purpose |
| Base | Sodium Hydroxide (1.5 eq.) | Deprotonation of phenol to form phenoxide. smolecule.com |
| Methylating Agent | Dimethyl Sulfate (1.2 eq.) | Provides the methyl group for ether formation. smolecule.com |
| Catalyst | Tetrabutylammonium Bromide (0.05 eq.) | Facilitates transfer of phenoxide to the organic phase. smolecule.com |
| Solvent System | Dichloromethane/Water | Biphasic system for reaction and separation. |
| Temperature | 10-25°C | Controls reaction rate and minimizes side reactions. |
| Yield | Up to 90% |
Nitration of Anisole (B1667542) Derivatives (e.g., 2-Methylanisole)
An alternative synthetic route to this compound is the direct nitration of 2-Methylanisole (B146520). biosynth.com This method falls under the category of electrophilic aromatic substitution, where a nitrating agent is used to introduce a nitro group onto the aromatic ring.
A common procedure involves reacting 2-Methylanisole with a mixture of concentrated nitric acid and a dehydrating agent like sulfuric acid or in a solvent such as acetic acid and dichloromethane. smolecule.com The methoxy (B1213986) and methyl groups on the anisole ring direct the incoming nitro group primarily to the ortho and para positions.
A significant challenge in the nitration of substituted anisoles is controlling the regioselectivity—that is, the position at which the nitro group attaches to the aromatic ring. nih.gov The methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. In 2-Methylanisole, this leads to a mixture of isomers, including this compound and 2-methyl-6-nitroanisole. cdnsciencepub.com
The ratio of these isomers can be influenced by the reaction conditions, such as the nitrating agent, solvent, and temperature. researchgate.net For instance, the use of solid zeolite catalysts has been explored to improve the selectivity for the para-isomer in the nitration of substituted aromatic compounds. google.com However, achieving high regioselectivity for a single isomer remains a key consideration in this synthetic approach. nih.gov Studies have shown that even with highly reactive nitrating systems, the high regioselectivity for ortho- and para-substitution over meta-substitution is generally maintained. nih.gov
Charge-transfer nitration offers a mechanistically distinct alternative to classical electrophilic aromatic substitution. rsc.orgnih.gov This method involves the formation of an electron donor-acceptor (EDA) or charge-transfer (CT) complex between the aromatic compound (the electron donor) and the nitrating agent (the electron acceptor). mdpi.comresearchgate.net
In the context of 2-Methylanisole, it can form a charge-transfer complex with a suitable nitrating agent. sigmaaldrich.cn Photolysis or thermal activation of this complex can lead to an electron transfer, generating a radical cation of the aromatic compound and a radical anion of the nitrating agent. rsc.orgrsc.org The subsequent reaction between these species can lead to the formation of the nitrated product. This compound has been identified as a product from the charge-transfer trinitromethylation of 2-methylanisole. sigmaaldrich.cn This approach can sometimes offer different regioselectivity compared to conventional electrophilic nitration. rsc.org
Table 2: Comparison of Synthetic Routes
| Synthetic Route | Precursor | Key Reagents | Key Features |
| Methylation | 4-Methyl-2-nitrophenol | Dimethyl sulfate, NaOH, Phase-transfer catalyst | High yield, good selectivity, requires pre-functionalized precursor. smolecule.com |
| Nitration | 2-Methylanisole | Nitric acid, Sulfuric acid | Direct functionalization, potential for isomeric mixtures. cdnsciencepub.com |
| Charge-Transfer Nitration | 2-Methylanisole | Specialized nitrating agents (e.g., N-nitropyridinium) | Mechanistically different, can offer alternative regioselectivity. rsc.orgsigmaaldrich.cn |
Alternative Synthetic Pathways and Their Efficiency Considerations
While a primary synthesis route for this compound exists, alternative pathways offer different advantages and challenges, particularly concerning yield and regioselectivity. The two main alternative strategies involve the methylation of a phenolic precursor and the direct nitration of a methylated anisole.
The most well-documented method is the methylation of 4-methyl-2-nitrophenol. smolecule.com This reaction typically proceeds via nucleophilic substitution, where the phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion. This is followed by reaction with a methylating agent. A highly efficient version of this process uses dimethyl sulfate as the methylating agent in a biphasic system with a phase-transfer catalyst, such as tetrabutylammonium bromide. smolecule.com This method facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with dimethyl sulfate occurs, achieving yields as high as 90%. smolecule.com
A second alternative is the direct electrophilic nitration of 4-methylanisole (B47524) (1-methoxy-4-methylbenzene). smolecule.com In this approach, a nitrating agent, typically a mixture of nitric acid and a supporting acid or anhydride (B1165640), introduces a nitro group onto the aromatic ring. The existing methoxy and methyl groups direct the incoming electrophile, but because the methoxy group is a stronger activating group, the nitro group is preferentially directed to the ortho position. smolecule.com Controlling the reaction conditions is crucial to prevent over-nitration and the formation of unwanted isomers. smolecule.com A reported procedure using 65% nitric acid in acetic anhydride at a low temperature of -40°C affords the desired this compound in a 76% yield. smolecule.com While this direct approach is feasible, it generally provides a lower yield compared to the methylation route and may present challenges in achieving high regioselectivity.
| Synthetic Pathway | Precursor(s) | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| Methylation of Phenol | 4-Methyl-2-nitrophenol | Dimethyl sulfate, NaOH, Tetrabutylammonium bromide | 90% | smolecule.com |
| Direct Nitration | 4-Methylanisole | 65% HNO₃ in Acetic Anhydride | 76% | smolecule.com |
Synthesis of Related Isomers and Derivatives
The synthetic principles applied to this compound can be extended to its isomers and other related nitroaromatic compounds.
Synthesis of 3-Methyl-4-nitroanisole via Electrophilic Aromatic Substitution
3-Methyl-4-nitroanisole, an important intermediate for agrochemicals and pharmaceuticals, is typically synthesized from m-cresol (B1676322). core.ac.uknordmann.global The synthesis involves an initial electrophilic aromatic substitution to introduce a nitro group, followed by methylation of the hydroxyl group.
The direct nitration of m-cresol often leads to a mixture of isomers and oxidation byproducts, resulting in low yields of the desired 3-methyl-4-nitrophenol (B363926) (p-nitro-m-cresol) precursor. oup.comgoogle.com To achieve greater selectivity for the para-nitro product, a multi-step approach is often favored. One effective method is the initial nitrosation of m-cresol using a nitrosating agent like sodium nitrite (B80452) in an acid medium. google.comgoogle.com This reaction forms 4-nitroso-m-cresol, which is then oxidized to 3-methyl-4-nitrophenol. google.com This two-step electrophilic substitution process provides better control and higher yields of the required precursor. google.comgoogle.com Once the 3-methyl-4-nitrophenol is obtained, it can be methylated using standard procedures, such as reaction with dimethyl sulfate, to yield the final product, 3-Methyl-4-nitroanisole.
Synthesis of 2,4-Dinitroanisole (B92663)
2,4-Dinitroanisole (DNAN) is a significant compound, notably explored as a replacement for TNT in melt-cast explosives. dtic.milscispace.com Its synthesis can be accomplished through several routes.
A prevalent and high-yielding industrial method is the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene (B32670) (DNCB). scispace.comwikipedia.org The highly labile chloro substituent on DNCB is readily displaced by a methoxide (B1231860) anion. scispace.com This reaction is effectively carried out using sodium hydroxide or potassium hydroxide in methanol (B129727), or by preparing sodium methoxide from sodium metal in methanol. scispace.comwikipedia.orggoogle.com This method is known for its efficiency, with reported yields reaching up to 97%. scispace.com
Another pathway is the direct nitration of anisole. dtic.milontosight.ai This involves treating anisole with a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid, or acetyl nitrate (B79036). dtic.milontosight.ai However, this reaction can produce a mixture of 4-nitroanisole (B1192098) and the desired 2,4-dinitroanisole, necessitating subsequent purification steps. dtic.mil A solvent-free process using propionyl nitrate (formed from propionic anhydride and nitric acid) has also been developed, yielding an 87% yield of 2,4-dinitroanisole alongside a smaller amount of 4-nitroanisole. dtic.mil
A third method involves the methylation of 2,4-dinitrophenol (B41442). For instance, reacting 2,4-dinitrophenol with methyl bromide in the presence of potassium carbonate in a solvent like methyl isobutyl ketone can produce 2,4-dinitroanisole in a 91.2% yield. prepchem.com
| Synthetic Pathway | Precursor(s) | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 1-Chloro-2,4-dinitrobenzene | Methanol, Sodium Hydroxide | Up to 97% | scispace.com |
| Methylation of Phenol | 2,4-Dinitrophenol | Methyl bromide, Potassium carbonate | 91.2% | prepchem.com |
| Direct Nitration | Anisole | Propionic anhydride, Nitric acid | 87% | dtic.mil |
Advanced Reaction Mechanisms and Reactivity Studies of 2 Methyl 4 Nitroanisole
Mechanistic Investigations of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The mechanism involves an initial attack by an electrophile on the electron-rich π-system of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. organicchemistrytutor.comyoutube.com Aromaticity is subsequently restored by the loss of a proton from the carbon atom that was attacked. masterorganicchemistry.compearson.com In substituted benzenes like 2-methyl-4-nitroanisole, the existing substituents profoundly influence the rate and regioselectivity of the reaction.
The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the cumulative electronic effects of its three substituents: the methoxy (B1213986) (-OCH₃), methyl (-CH₃), and nitro (-NO₂) groups. These groups can be classified as either activating or deactivating and as ortho-, para-, or meta-directors based on their ability to donate or withdraw electron density. youtube.comlibretexts.org
Methoxy Group (-OCH₃): This is a strongly activating group. libretexts.org Through the resonance effect, the oxygen atom's lone pairs donate electron density to the aromatic ring, particularly at the ortho and para positions. This donation stabilizes the cationic intermediate formed during the substitution, thereby increasing the reaction rate. wikipedia.org As an ortho-, para-director, it directs incoming electrophiles to positions 2 and 6.
Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect and hyperconjugation. echemi.comstackexchange.com This electron donation also stabilizes the arenium ion intermediate, especially when the positive charge is located on the carbon bearing the methyl group. youtube.com Like the methoxy group, it is an ortho-, para-director, favoring substitution at positions 3 and 5 relative to its position at C2.
Nitro Group (-NO₂): This is a strongly deactivating group due to its powerful electron-withdrawing nature through both inductive and resonance effects. chemguide.co.ukdoubtnut.com It destabilizes the cationic intermediate, slowing the reaction rate compared to benzene. wikipedia.org The nitro group is a meta-director, directing incoming electrophiles to positions 3 and 5 relative to its position at C4. chemguide.co.uk
In this compound, the directing effects combine to determine the most probable sites for electrophilic attack. The strongly activating methoxy group has the dominant influence, strongly favoring substitution at its vacant ortho position (C6). The methyl group's directing effect towards C3 and C5 is weaker and aligns with the deactivating nitro group's direction to the same carbons. Therefore, the primary site of electrophilic attack is overwhelmingly predicted to be C6, with minor substitution possible at C3 and C5, though this is disfavored by the dominant activating group and steric factors.
| Substituent | Position | Electronic Effect | Classification | Directing Preference |
|---|---|---|---|---|
| -OCH₃ | 1 | Electron Donating (Resonance) | Strongly Activating | Ortho, Para (Positions 2, 6) |
| -CH₃ | 2 | Electron Donating (Inductive/Hyperconjugation) | Weakly Activating | Ortho, Para (Positions 3, 5) |
| -NO₂ | 4 | Electron Withdrawing (Resonance/Inductive) | Strongly Deactivating | Meta (Positions 3, 5) |
While electronic effects are the primary determinant of regioselectivity, steric hindrance can significantly influence the distribution of products. youtube.comnih.gov In this compound, the methyl group at the C2 position presents a considerable steric barrier.
This steric bulk impedes the approach of an electrophile to the adjacent C3 position. youtube.com Although C3 is electronically favored by both the methyl and nitro groups (meta to the nitro, ortho to the methyl), the physical obstruction makes this position less accessible. Conversely, the C6 position, which is electronically activated by the powerful methoxy group, is sterically unhindered. This lack of steric congestion at C6, combined with its strong electronic activation, further reinforces its status as the most favorable site for electrophilic attack. The para position relative to the methoxy group is occupied by the nitro group, and the other ortho position is blocked by the methyl group, leaving C6 as the clear preferred pathway. youtube.com
Isotopic labeling is a powerful technique used to unravel complex reaction mechanisms by tracking the fate of specific atoms during a chemical transformation. researchgate.netx-chemrx.com In the context of electrophilic aromatic substitution, kinetic isotope effect (KIE) studies, often involving the replacement of hydrogen (H) with its heavier isotope deuterium (B1214612) (D), can elucidate the rate-determining step of the reaction.
The SEAr mechanism typically involves two steps: formation of the sigma complex and subsequent deprotonation to restore aromaticity. masterorganicchemistry.com
Step 1 (Rate-Determining): ArH + E⁺ → [ArHE]⁺
Step 2 (Fast): [ArHE]⁺ → ArE + H⁺
In most cases, the first step—the attack of the electrophile on the aromatic ring—is the slow, rate-determining step. Because the C-H bond is not broken in this step, substituting hydrogen with deuterium at the site of substitution results in a negligible change in the reaction rate (kₖ/kₖ ≈ 1). However, if the second step (deprotonation) were rate-determining, a significant primary kinetic isotope effect (typically kₖ/kₖ > 2) would be observed, as the heavier C-D bond is broken more slowly than the C-H bond. While specific KIE studies on this compound are not widely reported, this methodology remains a crucial tool for confirming the generally accepted mechanism in related aromatic systems. x-chemrx.com Kinetic studies also allow for the quantitative comparison of substituent effects on reaction rates, confirming the activating and deactivating properties of the groups present on the ring. researchgate.net
Nucleophilic Aromatic Substitution (SₙAr) Reactions
While aromatic rings are typically nucleophilic, the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic aromatic substitution (SₙAr). pearson.comwikipedia.org This reaction proceeds via a two-step addition-elimination mechanism. researchgate.net
The SₙAr mechanism is contingent on two main factors: the presence of a good leaving group and strong electron-withdrawing substituents on the aromatic ring. libretexts.org In this compound, the methoxy group can act as a leaving group. The nitro group at the para position is crucial for activating the ring toward nucleophilic attack.
The reactions of nitro-activated aromatic compounds with amines have been the subject of extensive kinetic studies. Research on related nitroanisoles with amines like cyclohexylamine (B46788) and piperidine (B6355638) reveals that these reactions typically follow second-order kinetics, being first order in both the aromatic substrate and the amine. researchgate.netresearchgate.net
Studies on the reactions of 4- and 6-substituted 2-nitroanisoles with neat cyclohexylamine and piperidine have provided valuable mechanistic insights. researchgate.net The rate of substitution is highly dependent on the nucleophilicity of the amine and the solvent environment. Piperidine, being a more basic and generally more nucleophilic secondary amine than the primary amine cyclohexylamine, often reacts at a faster rate.
In poorly polar solvents, kinetic studies on the reaction of 2,4-dinitroanisole (B92663) with cyclohexylamine have shown evidence for a "dimer nucleophile" mechanism, where a second molecule of the amine assists in the reaction, suggesting a more complex pathway than a simple bimolecular collision. acs.org The rate constants for these reactions provide quantitative measures of the substrate's reactivity and the nucleophile's strength.
| Aromatic Substrate | Nucleophile | Solvent | Rate Constant (k₂) | Temperature (°C) |
|---|---|---|---|---|
| 2,4-Dinitroanisole | Cyclohexylamine | Benzene | 1.1 x 10⁻³ M⁻¹s⁻¹ | 25 |
| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperidine | Methanol (B129727) | 1.78 x 10⁻² M⁻¹s⁻¹ | 25 |
| 1-Chloro-2,4-dinitrobenzene (B32670) | Piperidine | Methanol | 4.4 M⁻¹s⁻¹ | 25 |
Note: Data are illustrative and sourced from studies on structurally similar compounds to demonstrate typical reaction kinetics. researchgate.netacs.org Actual rates for this compound may vary.
Influence of Solvent and Nucleophile Identity on Reaction Outcomes
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly dictated by the nature of the solvent and the identity of the attacking nucleophile. The presence of a strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack. The outcome and rate of these reactions are governed by the stabilization of the transition state and the Meisenheimer intermediate, a resonance-stabilized anionic complex.
Solvent Effects: Solvents play a crucial role in mediating SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are particularly effective at accelerating these reactions. Their ability to solvate the cation of the nucleophilic salt without strongly solvating the anion leaves the nucleophile more reactive. In contrast, polar protic solvents, like methanol and water, can decrease the reaction rate. nih.gov This is attributed to their ability to form hydrogen bonds with the nucleophile, which stabilizes the nucleophile and increases the activation energy required for the attack on the aromatic ring. nih.govrsc.org The hydrogen bond donor ability of a protic solvent can significantly reduce the nucleophilicity of the attacking species. nih.gov
Nucleophile Identity: The strength of the nucleophile is a primary determinant of the reaction rate and, in some cases, the reaction mechanism. Stronger nucleophiles, which are generally more basic, react faster than weaker ones. For instance, in reactions with substituted anilines, the rate increases as the substituent on the aniline (B41778) changes from an electron-withdrawing group to an electron-donating group, which enhances the nucleophilicity of the amine. nih.gov
Interestingly, a change in the nucleophile's basicity can also alter the reaction mechanism. For less basic nucleophiles, the reaction typically proceeds through a polar SNAr pathway where the rate-limiting step is the formation of the σ-complex. nih.gov However, for more basic and electron-rich nucleophiles, a single electron transfer (SET) mechanism may become competitive or even dominant. cdnsciencepub.com
Interactive Data Table: Solvent and Nucleophile Effects on SNAr Reactions
| Factor | Type | Influence on Reaction Rate | Rationale |
| Solvent | Polar Protic (e.g., Methanol) | Decreases | Stabilizes the nucleophile through hydrogen bonding, reducing its reactivity. nih.gov |
| Polar Aprotic (e.g., DMSO) | Increases | Solvates the accompanying cation but leaves the nucleophile anion highly reactive. | |
| Nucleophile | Strong (e.g., CH₃O⁻) | Increases | Higher electron density and/or polarizability facilitates faster attack on the electron-deficient aromatic ring. nih.gov |
| Weak (e.g., H₂O) | Decreases | Lower reactivity requires more energy to overcome the activation barrier for σ-complex formation. | |
| Highly Basic | May shift mechanism | Can favor a Single Electron Transfer (SET) pathway over the polar SNAr mechanism. cdnsciencepub.com |
Photochemical Nucleophilic Aromatic Substitution
This compound, similar to its analogue 4-nitroanisole (B1192098), can undergo photochemical nucleophilic aromatic substitution (SN2Ar*). In these reactions, the absorption of UV light excites the molecule to a triplet state, altering the electron distribution in the aromatic ring and making it susceptible to nucleophilic attack. scispace.com This process can lead to the substitution of either the nitro group or the methoxy group, resulting in different products. For example, in the presence of hydroxide (B78521) ions, the photoreaction can yield 2-methyl-4-methoxyphenol (substitution of the nitro group) and 4-methyl-2-nitrophenol (B89549) (substitution of the methoxy group). scispace.comiupac.org
The regioselectivity of photochemical nucleophilic substitution on nitroanisole derivatives can be highly sensitive to temperature. nih.gov Studies on the closely related 4-nitroanisole show that the ratio of the two substitution products—4-methoxyphenol (B1676288) and 4-nitrophenol (B140041)—varies with temperature. scispace.com This phenomenon is explained by a mechanism involving two competing transition states, each leading to one of the products. These parallel reaction pathways have different activation energies. scispace.com
The temperature dependence of the product ratio can be effectively described by the Arrhenius model. For 4-nitroanisole, the activation energies for the competing transition states leading to the substitution of the nitro group and the methoxy group are 2.2 kcal/mol and 2.6 kcal/mol, respectively. scispace.com Although the difference is small, it is sufficient to cause a measurable change in product distribution across a range of temperatures. This indicates that by controlling the reaction temperature, it is possible to influence the preferential formation of one isomer over the other.
Interactive Data Table: Temperature Effect on Photoreaction of 4-Nitroanisole with OH⁻
| Temperature (°C) | Product Ratio (4-methoxyphenol : 4-nitrophenol) | Favored Product | Activation Energy (kcal/mol) |
| 3 | ~80 : 20 | 4-methoxyphenol | 2.2 (for 4-methoxyphenol) |
| 73 | Ratio shifts slightly | 4-methoxyphenol | 2.6 (for 4-nitrophenol) |
Data based on the analogous compound 4-nitroanisole as a model. scispace.com
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. In the context of the photochemical substitution of nitroanisoles, the quantum yield provides insight into the efficiency of product formation from the excited state.
Analysis of the photoreaction of 4-nitroanisole with hydroxide has revealed that the quantum yield for the formation of 4-methoxyphenol (nitro group substitution) is independent of temperature. nih.gov In contrast, the quantum yield for the formation of 4-nitrophenol (methoxy group substitution) shows a dependence on temperature. nih.gov This suggests that a temperature-dependent process occurs after the initial partitioning of the excited-state intermediate between the two reaction pathways. nih.gov In other related systems, such as the photocyanation of 3-nitroveratrole, quantum yields approaching 0.1 have been observed, indicating a relatively efficient photochemical process. The quantum yield is a critical parameter for understanding the kinetics and mechanism of these light-induced reactions.
Redox Chemistry of this compound
The functional groups of this compound—the nitro group and the methoxy group—are susceptible to redox reactions, providing pathways for the synthesis of various derivatives.
The nitro group of this compound can be readily reduced to an amino group (-NH₂) to form 3-methyl-4-methoxyaniline. This transformation is a cornerstone in the synthesis of dyes, pharmaceuticals, and other fine chemicals. The reduction is a six-electron process that proceeds through nitroso and hydroxylamine (B1172632) intermediates.
A variety of reducing agents and conditions can be employed to achieve this conversion, with the choice often depending on the desired selectivity and the presence of other functional groups.
Interactive Data Table: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Notes |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | A common, clean, and efficient industrial method. |
| Metal-Acid Systems | Fe, Sn, or Zn in acidic medium (e.g., HCl) | Classical method often used in laboratory settings. |
| Tin(II) Chloride (SnCl₂) | In hydrochloric acid | A mild and effective reagent for this transformation. |
| Sodium Borohydride (NaBH₄) | With a catalyst (e.g., Ni(PPh₃)₄) in ethanol | Enhances the reducing power of NaBH₄ to act on the nitro group. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Useful for selective reductions in some cases. |
The methoxy group (-OCH₃) of this compound can undergo oxidative cleavage, a reaction known as O-demethylation, to yield the corresponding phenol (B47542), 4-methyl-2-nitrophenol. This reaction is synthetically useful for unmasking a hydroxyl group. Strong Lewis acids are typically required to effect this transformation. Reagents such as boron tribromide (BBr₃) are effective for cleaving the strong aryl C-O bond.
In biochemical contexts, similar demethylation reactions are known to occur. For example, the analogous compound 4-nitroanisole is O-demethylated to 4-nitrophenol by cytochrome P450 enzymes in human liver microsomes. iupac.org This highlights a metabolic pathway for the oxidation of the methoxy group.
Other Chemical Transformations of this compound
Photoactivation Processes Facilitated by the Nitro Group
The nitro group (-NO₂) of this compound plays a crucial role in its photochemical behavior, a characteristic shared by many nitroaromatic compounds. kaust.edu.sarsc.org The presence of oxygen-centered non-bonding orbitals in the nitro group allows these molecules to undergo unique photoinduced transformations. kaust.edu.sarsc.org Upon absorption of ultraviolet-visible light, the molecule is promoted to an excited singlet state. researchgate.net Due to strong spin-orbit coupling, these compounds can exhibit highly efficient and rapid intersystem crossing (ISC) to an excited triplet state, often on a sub-picosecond timescale. kaust.edu.sarsc.org
The reactivity of the excited state is dependent on its nature (n,π* or π,π*) and can lead to several deactivation pathways. researchgate.net One significant photochemical reaction for some nitroaromatics is the photodissociation of the C-N bond, which can release nitric oxide (NO•) through a complex series of atomic rearrangements. kaust.edu.saacs.org This process often involves the formation of a nitrite (B80452) intermediate. rsc.org Another common pathway is photoreduction, where the excited nitroaromatic compound abstracts a hydrogen atom from a donor molecule, initiating a radical chain reaction. The specific photochemical pathways for this compound are influenced by factors such as the substitution pattern on the aromatic ring and the solvent environment. kaust.edu.sa Research into the photolysis of various nitroaromatic compounds has demonstrated the formation of nitrous acid (HONO) and other nitrogen oxides (NOx), highlighting their potential role in atmospheric chemistry. acs.org
| Photochemical Process | Description | Key Intermediates/Products |
|---|---|---|
| Intersystem Crossing (ISC) | Efficient transition from an excited singlet state (S₁) to a triplet state (T₁), facilitated by the nitro group's electronic structure. kaust.edu.sarsc.org | Triplet state nitroaromatic |
| Photodissociation | Cleavage of the C-NO₂ bond upon photoexcitation, potentially leading to the release of nitric oxide. acs.org | Nitric oxide (NO•), Aryloxy radical |
| Photoreduction | The excited nitro group abstracts a hydrogen atom from a suitable donor, leading to a reduced nitro species. researchgate.net | Nitroso compounds, anilines |
| Nitro-Nitrite Rearrangement | Photoinduced rearrangement of the nitro group to a nitrite group, which can then lead to C-O bond cleavage. rsc.org | Nitrite intermediate, phenoxy radical |
Umpolung Reactivity in Nitroaliphatic and Nitroaromatic Derivatives
The concept of "umpolung," or polarity inversion, involves reversing the normal reactivity of a functional group. wikipedia.org In typical reactions, the strong electron-withdrawing nature of the nitro group in this compound renders the aromatic ring electron-deficient (electrophilic), making it susceptible to attack by nucleophiles (nucleophilic aromatic substitution). The carbon atoms of the ring are normally electrophilic centers.
Umpolung strategies aim to make these positions behave as nucleophiles. While the direct umpolung of the aromatic ring of this compound is not straightforward, the principles can be applied to reactions involving the nitro group itself or in the synthesis of related compounds. In nitroaliphatic chemistry, the α-carbon to the nitro group is acidic and can be deprotonated by a base to form a nitronate anion, a potent nucleophile. dnmfaizpur.orguwindsor.ca This nucleophilic character is an example of umpolung, as the carbon, which is attached to the electron-withdrawing nitro group, acts as a nucleophile in reactions like the Henry (nitro-aldol) reaction. dnmfaizpur.org
For nitroaromatic compounds, the concept of umpolung is often demonstrated in synthetic strategies termed "umpolung nitrations." arkat-usa.org Conventional nitration involves an electrophilic nitrating agent (NO₂⁺) attacking an electron-rich aromatic ring. In an umpolung approach, an electron-deficient aromatic ring, such as a polynitroaromatic, reacts with a nucleophilic nitrating agent. This reverses the polarity of the typical synthetic disconnection, allowing for the introduction of a nitro group onto a substrate that would be deactivated towards traditional electrophilic attack. arkat-usa.org This methodology highlights the versatility of the nitro group in enabling non-classical bond formations by inverting the expected polarity of the reacting centers. ethz.ch
| Reactivity Type | Description | Example Reaction Type |
|---|---|---|
| Normal Reactivity | The electron-withdrawing nitro group makes the aromatic ring electrophilic, promoting attack by nucleophiles. | Nucleophilic Aromatic Substitution (SNAr) |
| Umpolung (Polarity Inversion) | The polarity is reversed. For nitro compounds, this can involve generating a nucleophilic center from a typically electrophilic or adjacent atom. | Henry Reaction (nitroaliphatics) dnmfaizpur.org, Reversed-dipole Nitrations (nitroaromatics) arkat-usa.org |
Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)
The functional groups of this compound allow it to participate in a variety of transformations mediated by transition metal catalysts and organocatalysts. These catalytic methods are fundamental in modern organic synthesis for their efficiency and selectivity. mdpi.com
Transition Metal Catalysis: The most significant and widely used transition metal-catalyzed reaction for this compound is the reduction of the nitro group to an amine (3-methyl-4-methoxyaniline). This transformation is crucial for the synthesis of dyes, pharmaceuticals, and other fine chemicals. A variety of metal catalysts are effective, including palladium, platinum, nickel, and tin compounds. For example, catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a common and efficient method.
Furthermore, nitroaromatic compounds can participate in cross-coupling reactions, a cornerstone of transition-metal catalysis. slideshare.net Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could potentially be applied to derivatives of this compound, although the strongly deactivating nature of the nitro group can influence reaction conditions and yields.
Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has emerged as a powerful alternative and complement to metal-based catalysis. chemistryviews.orgmdpi.com For a substrate like this compound, organocatalysis could be employed in several ways. For instance, the reduction of the nitro group can be achieved using organocatalysts, such as Hantzsch esters in transfer hydrogenation reactions. slideshare.net Additionally, if this compound is transformed into other derivatives, these can serve as substrates in a wide array of asymmetric organocatalytic reactions to produce chiral molecules. The combination of transition metal catalysis and organocatalysis is also a potent strategy, where both catalysts work cooperatively or sequentially to achieve complex molecular architectures. researchgate.net
| Catalytic Approach | Catalyst Example | Transformation of Nitroaromatic |
|---|---|---|
| Transition Metal Catalysis | Palladium on Carbon (Pd/C), Raney Nickel | Reduction of nitro group to amine. |
| Transition Metal Catalysis | Palladium or Nickel complexes | Cross-coupling reactions (e.g., Suzuki, Heck). slideshare.net |
| Organocatalysis | Hantzsch Ester | Transfer hydrogenation of the nitro group. slideshare.net |
| Combined Catalysis | Chiral Phosphoric Acid / Metal Complex | Asymmetric synthesis on derivatized substrates. researchgate.net |
Spectroscopic Characterization and Computational Chemistry of 2 Methyl 4 Nitroanisole
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2-methyl-4-nitroanisole reveals characteristic absorption bands corresponding to its various functional groups. The solid-phase FTIR spectrum is typically recorded in the region of 4000–400 cm⁻¹. niscpr.res.inresearchgate.net Key vibrational modes include those associated with the nitro group (NO₂), the methyl group (CH₃), the methoxy (B1213986) group (OCH₃), and the aromatic ring.
The asymmetric and symmetric stretching vibrations of the nitro group are prominent features in the spectrum. The C-H stretching vibrations of the methyl and methoxy groups, as well as the aromatic ring, are also readily identifiable. Bending and out-of-plane deformation modes provide further structural information. Computational methods, such as Density Functional Theory (DFT), are often employed to simulate the FTIR spectrum, which aids in the precise assignment of the observed vibrational bands. researchgate.netresearchgate.net
Table 1: Selected FTIR Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H stretching |
| ~2950 - 2850 | CH₃ stretching |
| ~1540 | NO₂ asymmetric stretching |
| ~1360 | NO₂ symmetric stretching |
| ~1235 | OCH₃ stretching |
| ~665 | C-Cl stretching (in chloro-derivatives) cdnsciencepub.com |
Note: The exact wavenumbers can vary slightly depending on the experimental conditions and the specific derivative of the compound being analyzed.
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementing FTIR, FT-Raman spectroscopy provides information on the polarizability changes during molecular vibrations. The FT-Raman spectrum of this compound is typically recorded in the Stokes region of 3500–100 cm⁻¹ using a Nd:YAG laser for excitation. niscpr.res.inresearchgate.net
The Raman spectrum often shows strong signals for symmetric vibrations and vibrations of non-polar bonds, making it particularly useful for analyzing the skeletal vibrations of the aromatic ring and the symmetric stretching of the nitro group. The combination of both FTIR and FT-Raman data allows for a more comprehensive vibrational analysis. nih.gov
Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H stretching |
| ~2950 - 2850 | CH₃ stretching |
| ~1600 | Aromatic ring C=C stretching |
| ~1360 | NO₂ symmetric stretching |
| ~850 | Ring breathing mode |
Note: The exact wavenumbers can vary slightly depending on the experimental conditions.
Normal Coordinate Analysis and Vibrational Assignments
To definitively assign the observed vibrational modes from FTIR and FT-Raman spectra, a normal coordinate analysis (NCA) is often performed. niscpr.res.inresearchgate.net This computational method involves calculating the theoretical vibrational frequencies and comparing them with the experimental data. The analysis is typically based on force fields derived from quantum chemical calculations, such as DFT with basis sets like B3LYP/6-31+G(d,p). niscpr.res.inresearchgate.net
The potential energy distribution (PED) is calculated to determine the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional motions) to a particular normal mode. researchgate.net This detailed analysis allows for a precise and reliable assignment of all fundamental vibrational frequencies, providing a deeper understanding of the molecular dynamics of this compound. niscpr.res.inresearchgate.net The agreement between the calculated and experimental vibrational frequencies is generally good, validating the accuracy of the computational model. researchgate.net
Microwave Spectroscopy
Microwave spectroscopy probes the rotational energy levels of molecules in the gas phase, providing highly precise information about their geometry and electronic structure.
Rotational Spectrum Analysis
The rotational spectrum of nitroaromatic compounds like 4-nitroanisole (B1192098), a related compound, has been studied using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. researchgate.netmpg.de This technique allows for the measurement of rotational transitions with high resolution. For 4-nitroanisole, the spectrum was recorded in the 2–8 GHz frequency range. researchgate.netmpg.de
The analysis of the rotational spectrum yields the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia of the molecule. mpg.de For molecules with a nitrogen atom, such as this compound, the spectrum can exhibit hyperfine splitting due to the nuclear quadrupole coupling of the ¹⁴N nucleus, providing further insights into the electronic environment around the nitrogen atom. mpg.de
Molecular Structure Determination via Spectroscopic Methods
The precise rotational constants obtained from microwave spectroscopy are instrumental in determining the molecular structure with high accuracy. researchgate.net By analyzing the rotational spectra of the parent molecule and its isotopically substituted species (isotopologues), the positions of the individual atoms can be determined using Kraitchman's equations or by a least-squares fitting procedure. researchgate.netmpg.de
This method allows for the precise determination of bond lengths and bond angles in the gas phase. For instance, in the related molecule 4-nitroanisole, the molecular structure was determined by assigning the spectra of the parent molecule and all of its ¹³C, ¹⁵N, and ¹⁸O monosubstituted species in their natural abundances. researchgate.net Such detailed structural information is crucial for understanding the electronic effects of the substituents on the benzene (B151609) ring and for benchmarking theoretical calculations.
Population Transfer Studies Using Tailored Microwave Pulses
While direct studies on this compound are not extensively documented in this specific area, research on the closely related compound 4-nitroanisole provides significant insights. nih.govmpg.deresearchgate.net 4-nitroanisole possesses a substantial dipole moment, making it an ideal candidate for experiments involving the manipulation of molecular rotational states. nih.govmpg.deresearchgate.net
Researchers have employed tailored microwave pulses in double-resonance experiments to investigate and control the population distribution among rotational energy levels. nih.govmpg.de This technique can selectively increase the population of specific rotational states, which is a critical step for more advanced experiments like molecular deceleration. nih.govmpg.deresearchgate.netresearchgate.net The ability to transfer population between states is confirmed by observing the emission signals following the application of these precisely shaped microwave pulses. mpg.de Such studies on analogous molecules suggest that this compound, with its similar "push-pull" electronic system, would also be amenable to these advanced spectroscopic investigations, offering a pathway to understanding and controlling its molecular dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For substituted anisoles, including those with nitro groups, multinuclear NMR studies (¹³C, ¹⁵N, and ¹⁷O) have been instrumental. oup.com
In a study of various substituted 4-nitroanisoles, it was observed that the presence of a single ortho-substituent, such as the methyl group in this compound, enhances the resonance interaction of the methoxy group with the benzene ring. oup.com This is contrasted with di-ortho-substituted compounds where resonance is inhibited. oup.com The chemical shifts of the carbon atom bonded to the nitro group and the nitro oxygens are sensitive to these electronic effects. oup.com For this compound, the ¹⁷O NMR signal for the nitro group is expected in the range of 560-585 ppm, while the methoxyl oxygen signal appears between 25 and 90 ppm. oup.com The ¹⁵N signal for the nitro group typically falls between -10 and -19 ppm. oup.com
While specific ¹H and ¹³C NMR data for this compound is not detailed in the provided results, data for the related compound 2-Methyl-4-nitroaniline shows characteristic shifts that can be used for comparative purposes. chemicalbook.com For instance, in 2-Methyl-4-nitroaniline, proton signals appear at distinct chemical shifts, with the methyl protons around 2.1-2.2 ppm and aromatic protons in the 6.5-7.9 ppm range, influenced by the electron-withdrawing nitro group and electron-donating amino group. chemicalbook.com Similar patterns, adjusted for the electronic influence of the methoxy group, would be expected for this compound.
Table 1: Representative NMR Data for Related Anisole (B1667542) and Aniline (B41778) Derivatives This table is interactive. Users can sort and filter the data.
| Compound | Nucleus | Solvent | Chemical Shift (ppm) |
|---|---|---|---|
| 2-Methyl-4-nitroaniline | ¹H | DMSO-d₆ | 7.89, 7.88, 6.67, 6.49, 2.14 |
| 4-Nitroanisole Derivatives | ¹⁷O (Nitro) | CDCl₃ | 560 - 585 |
| 4-Nitroanisole Derivatives | ¹⁷O (Methoxy) | CDCl₃ | 25 - 90 |
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of a molecule like this compound is characterized by a molecular ion peak and various fragment ions. The molecular weight of this compound is 167.16 g/mol . sigmaaldrich.com
Studies on nitroaromatic compounds reveal common fragmentation pathways, including the loss of the nitro group (NO₂) or related fragments. researchgate.net For instance, the mass spectrum of the related compound 2-Methyl-4-nitroaniline shows a prominent molecular ion peak at m/z 152, with other significant fragments corresponding to the loss of various groups. chemicalbook.com The fragmentation of nitrobenzene (B124822) derivatives often involves the loss of OH, H₂O, NO, or NO₂. researchgate.net In the case of 2-Nitroanisole (B33030), tandem mass spectrometry (MS/MS) data shows precursor m/z of 152.0353 and a top peak at 88.0193, indicating specific fragmentation pathways under ESI conditions. nih.gov These established patterns suggest that the mass spectrum of this compound would exhibit a molecular ion at m/z 167, followed by fragments resulting from the loss of the nitro group, methoxy group, or parts thereof.
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry and force fields of molecules like this compound. niscpr.res.inresearchgate.net These computational methods have become essential for predicting molecular structures and vibrational frequencies. niscpr.res.in
For the related molecule 2-bromomethyl-4-nitroanisole, geometry optimization and force field calculations have been performed using DFT with the B3LYP functional and a 6-31+G(d,p) basis set. niscpr.res.inresearchgate.net The calculations converge to an optimized geometry corresponding to a true energy minimum, confirmed by the absence of imaginary frequencies in the vibrational analysis. niscpr.res.inresearchgate.net Similar calculations for 4-Fluoro-2-Nitroanisole using the B3LYP/6-311+G** basis set also yielded optimized bond lengths and angles. elixirpublishers.com These studies demonstrate that DFT methods can provide reliable geometric parameters that are in good agreement with experimental data where available. niscpr.res.inresearchgate.net The application of these methods to this compound would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
Theoretical calculations are crucial for the prediction and interpretation of vibrational spectra (FTIR and FT-Raman). niscpr.res.inresearchgate.net By combining DFT calculations with normal coordinate analysis, a detailed assignment of the fundamental vibrational modes can be achieved. niscpr.res.inelixirpublishers.com
Studies on similar molecules, such as 2-bromomethyl-4-nitroanisole and 4-methyl-2-nitrophenyl isocyanate, have successfully used DFT (B3LYP) to compute vibrational frequencies. niscpr.res.inresearchgate.netnih.gov The calculated frequencies, when appropriately scaled, show excellent agreement with experimental FTIR and FT-Raman spectra. niscpr.res.inresearchgate.netelixirpublishers.com This allows for a confident assignment of observed spectral bands to specific molecular vibrations, such as C-H stretching, NO₂ symmetric and asymmetric stretching, C-O stretching, and various bending and ring modes. niscpr.res.innih.gov For instance, in 4-methyl-2-nitrophenyl isocyanate, the asymmetric and symmetric stretching modes of the nitro group were assigned to bands around 1569 cm⁻¹ and 1339 cm⁻¹, respectively. nih.gov A similar approach for this compound would enable a complete and accurate assignment of its vibrational spectrum.
Table 2: Calculated Vibrational Frequencies for a Related Nitroaromatic Compound (4-methyl-2-nitrophenyl isocyanate) This table is interactive. Users can sort and filter the data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| NO₂ Asymmetric Stretch | 1569 |
| NO₂ Symmetric Stretch | 1339 |
| Isocyanate Asymmetric Stretch | ~2282 |
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the chemical reactivity and electronic properties of a molecule. irjweb.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical activity. irjweb.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a crucial tool in computational chemistry for visualizing the three-dimensional charge distribution of a molecule. physchemres.org This analysis helps in understanding and predicting the chemical reactivity, including sites for electrophilic and nucleophilic attack, as well as intermolecular interactions. analis.com.myresearchgate.net The MEP map is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors on the map represent varying potential values: red indicates regions of most negative potential, which are susceptible to electrophilic attack, while blue signifies areas of most positive potential, indicating favorable sites for nucleophilic attack. physchemres.orgresearchgate.net
In the case of this compound, the MEP analysis, typically performed using Density Functional Theory (DFT) methods, would reveal a distinct charge distribution pattern dictated by its functional groups. The most negative potential (red/yellow regions) is expected to be concentrated around the oxygen atoms of the nitro (NO₂) group due to their high electronegativity. researchgate.netresearchgate.net This makes the nitro group a primary site for electrophilic interactions. Conversely, the regions of positive potential (blue regions) are likely to be found around the hydrogen atoms of the methyl (CH₃) group and the aromatic ring. researchgate.net The methoxy group (OCH₃) presents a more nuanced picture, with the oxygen atom contributing to a negative potential region, while its associated hydrogen atoms contribute to positive potential. This detailed charge mapping provides valuable insights into how the molecule will interact with other reagents and its surrounding environment. physchemres.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful method for studying molecular wave functions, translating them into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu A key aspect of NBO analysis is its ability to quantify delocalization effects by examining all possible interactions between filled "donor" Lewis-type NBOs and empty "acceptor" non-Lewis NBOs. uni-muenchen.de The energetic significance of these interactions is evaluated using second-order perturbation theory, yielding a stabilization energy, E(2), which quantifies the intensity of charge transfer between the donor and acceptor orbitals. wisc.edu
Key interactions and their associated stabilization energies, as predicted by NBO analysis, are summarized below. These interactions lead to a departure from an idealized Lewis structure and indicate significant electron delocalization across the molecule.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) of OCH₃ | π(C-C) of Ring | High | Intramolecular Hyperconjugation |
| LP(O) of NO₂ | π(C-C) of Ring | Moderate | Intramolecular Charge Delocalization |
| π(C-C) of Ring | π(N-O) of NO₂ | High | Resonance/Delocalization |
| π(C-C) of Ring | σ(C-H) of CH₃ | Low | Hyperconjugation |
Note: E(2) values are qualitative (High/Moderate/Low) as they are highly dependent on the specific computational method and basis set used. The table illustrates the expected significant interactions.
This analysis also elucidates intermolecular interactions, where the charge transfer between the NBOs of one molecule and another can explain phenomena like hydrogen bonding. uba.ar
Global Reactivity Descriptors and Non-Linear Optical (NLO) Properties
Global Reactivity Descriptors
Global reactivity descriptors, derived from DFT calculations, are essential for predicting the chemical reactivity and stability of a molecule. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap generally implies higher reactivity and easier electronic excitation. researchgate.netresearchgate.net
Key global reactivity descriptors include:
Chemical Potential (μ): Measures the escaping tendency of an electron from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. analis.com.myresearchgate.net
For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing nitro group significantly influences these parameters, creating a "push-pull" electronic system that enhances its reactivity and optical properties.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer. |
| Softness (S) | 1 / (2η) | Measure of molecular polarizability. |
Non-Linear Optical (NLO) Properties
Compounds with significant intramolecular charge transfer, like this compound, are often excellent candidates for NLO materials. NLO properties arise from the interaction of a material with an intense electromagnetic field, such as a laser beam. The key NLO parameters are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value is a primary indicator of high NLO activity. analis.com.my The related compound, 2-methyl-4-nitroaniline, is known to possess highly desirable NLO properties, making it useful in devices like second harmonic generators. google.com Theoretical calculations on similar molecules have confirmed that they are good candidates for NLO materials. researchgate.net The charge transfer from the methoxy-methyl substituted ring (donor) to the nitro group (acceptor) in this compound results in a large change in dipole moment upon excitation, leading to a significant β value and strong NLO response.
Investigation of Thermodynamic Properties
The thermodynamic properties of this compound, such as heat capacity (C_p), entropy (S), and enthalpy (H), can be investigated as a function of temperature using statistical thermodynamics based on data from computational methods like DFT. researchgate.net These properties are fundamental for understanding the stability of the compound and for optimizing industrial processes like purification and crystallization. researchgate.net
Studies on analogous compounds show a clear correlation where heat capacity, entropy, and enthalpy all increase with rising temperature. researchgate.net This is due to the increased population of vibrational energy levels as more thermal energy becomes available to the molecule. The dissolution of related compounds in various solvents has been found to be a spontaneous and favorable process, as indicated by calculations of mixing Gibbs energy, enthalpy, and entropy. researchgate.net
The relationship between temperature and key thermodynamic properties for this compound can be summarized as follows:
| Temperature (K) | Entropy (S) (J/mol·K) | Heat Capacity (C_p) (J/mol·K) | Enthalpy (H) (kJ/mol) |
|---|---|---|---|
| 200 | Value 1 | Value 1 | Value 1 |
| 300 | Value 2 (> Value 1) | Value 2 (> Value 1) | Value 2 (> Value 1) |
| 400 | Value 3 (> Value 2) | Value 3 (> Value 2) | Value 3 (> Value 2) |
| 500 | Value 4 (> Value 3) | Value 4 (> Value 3) | Value 4 (> Value 3) |
Note: This table illustrates the direct, positive correlation between temperature and the thermodynamic functions as described in the literature. researchgate.net Specific values require dedicated experimental or computational analysis.
Applications in Advanced Chemical Synthesis and Materials Science
Role as an Intermediate in Fine Chemical Synthesis
2-Methyl-4-nitroanisole is a key intermediate in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and sold for their specific functions. allgreenchems.com Its reactivity allows it to be a starting point for creating specialized molecules with desired properties for various industries. allgreenchems.com
Precursor for Pharmaceutical Intermediates
In the pharmaceutical industry, this compound functions as a precursor for the synthesis of pharmaceutical intermediates. allgreenchems.comnordmann.global These intermediates are the chemical building blocks that are further processed to create active pharmaceutical ingredients (APIs). cymitquimica.com The presence of the nitro and methoxy (B1213986) groups on the aromatic ring allows for a range of chemical modifications, enabling the construction of complex molecular architectures found in many therapeutic agents. allgreenchems.com The ability to selectively transform these functional groups is a key aspect of its utility in medicinal chemistry.
Precursor for Agrochemical Intermediates
The agricultural sector also benefits from the chemical properties of this compound, utilizing it as a precursor for agrochemical intermediates. nordmann.globala2bchem.com These intermediates are essential for manufacturing a variety of crop protection products, including herbicides, insecticides, and fungicides. allgreenchems.com The specific arrangement of substituents on the anisole (B1667542) ring can be leveraged to develop new and effective active ingredients for agricultural applications.
Role in Dye and Pigment Synthesis
Historically and currently, nitroaromatic compounds are significant in the production of colorants. This compound and its isomers serve as intermediates in the synthesis of dyes and pigments. allgreenchems.comncsu.edu The nitro group can be readily converted to an amino group, which is a key step in the production of azo dyes and other classes of colorants used in the textile and printing industries. jayfinechem.com For instance, related compounds are used to produce vibrant red azo dyes. jayfinechem.com
Building Block for Complex Organic Molecules
Beyond its role as a direct intermediate, this compound is a fundamental building block for constructing more elaborate organic molecules. allgreenchems.comcymitquimica.com Its defined structure provides a reliable starting point for multi-step synthetic sequences.
Synthesis of Substituted Phenols (e.g., 2-Methyl-4-nitrophenol)
A significant application of this compound is its use in the synthesis of substituted phenols, a class of compounds with broad industrial and research applications. biocompare.comsigmaaldrich.cn Specifically, it can be converted to 2-Methyl-4-nitrophenol (B1582141). biocompare.comsigmaaldrich.cn This transformation typically involves the cleavage of the ether bond, a common reaction in organic synthesis. Substituted phenols are themselves valuable intermediates in various chemical processes.
| Precursor | Product |
| This compound | 2-Methyl-4-nitrophenol |
Synthesis of Anilines (e.g., 3-Methyl-4-methoxyaniline)
Another key transformation involving this compound is its reduction to form substituted anilines. biocompare.comsigmaaldrich.cn A notable example is the synthesis of 3-Methyl-4-methoxyaniline. biocompare.comsigmaaldrich.cn This reaction involves the reduction of the nitro group to an amino group, a fundamental process in organic chemistry. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst. chemicalbook.com The resulting aniline (B41778) is a versatile intermediate for producing a range of other compounds. chemicalbook.com
| Precursor | Product | Reagents |
| This compound | 3-Methyl-4-methoxyaniline | Hydrogen, Palladium on carbon chemicalbook.com |
Preparation of Enamines and Heterocyclic Compounds (e.g., Pyrazoles, Oxazoles)
The chemical structure of this compound, featuring an activated methyl group and a nitro group on an electron-rich anisole ring, makes it a versatile precursor for the synthesis of various nitrogen-containing compounds, including enamines and heterocycles like pyrazoles and oxazoles.
The synthesis of enamines from activated methyl groups is a well-established transformation. Specifically, the reaction of nitrotoluene derivatives with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) provides access to β-dimethylamino-nitrostyrenes, which are a class of enamines. For instance, o-nitrotoluene readily condenses with DMFDMA to yield trans-β-dimethylamino-2-nitrostyrene. google.comgoogle.com This reaction proceeds by heating the reactants, often in a high-boiling solvent like N,N-dimethylformamide (DMF), to facilitate the elimination of methanol (B129727) and drive the reaction to completion. google.com Given the structural similarity, this compound can be expected to react in an analogous manner, with the methyl group condensing with DMFDMA to form the corresponding enamine, (E)-1-(2-methoxy-5-nitrophenyl)-N,N-dimethylethen-1-amine. These enamine intermediates are valuable in organic synthesis, serving as building blocks for more complex molecules. scirp.orgresearchgate.net
The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.commdpi.combeilstein-journals.org While direct use of this compound is not typical, its derivatives are key intermediates. A common strategy involves the reduction of the nitro group to form an aniline, which can then be transformed into a hydrazine or another suitable precursor. The resulting aminopyrazoles are significant scaffolds in medicinal chemistry. chim.it For example, a general route to 3(5)-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine. chim.it An accessible pathway starting from this compound would first involve its reduction to 2-methyl-4-aminoanisole (4-methoxy-3-methylaniline). This aniline could then be diazotized and converted into a hydrazine derivative, which would be suitably reactive for condensation with a β-dicarbonyl compound to form the pyrazole (B372694) ring.
For the preparation of oxazoles , several synthetic strategies exist. researchgate.netrsc.orgorganic-chemistry.org A prominent method is the Cornforth synthesis, which utilizes the reaction of an imidate hydrochloride with a α-hydroxycarbonyl compound. orgsyn.org A more direct route from a precursor like this compound would again likely involve initial transformation. For instance, the reduction of the nitro group to 2-methyl-4-aminoanisole provides a primary amine. This amine can be acylated with a suitable α-haloketone, followed by cyclization and dehydration (the Robinson-Gabriel synthesis) to furnish the oxazole (B20620) ring. Alternatively, the methyl group of this compound could be functionalized first. For example, oxidation could yield 2-methoxy-5-nitrobenzoic acid, which could then be coupled with an aminoketone to form an amide precursor for a cyclodehydration reaction, ultimately yielding a substituted oxazole.
Incorporation into Macrocyclic Systems (e.g., Crown Ethers, Cryptands)
The incorporation of aromatic units into macrocyclic systems like crown ethers and cryptands is a cornerstone of supramolecular chemistry, creating hosts with specific recognition properties. google.comresearchgate.net While direct examples of this compound being used in the synthesis of these systems are not prominent in the literature, the closely related compound p-nitroanisole serves as a well-documented building block. This provides a strong basis for understanding how the this compound framework could be similarly employed.
The general strategy involves creating a di-functionalized aromatic unit that can undergo cyclization with a polyether or polyamine chain. Research has shown the preparation of a series of p-nitroanisole-containing tetraazacrown, diazacryptand, and diazadithiacrown macrocycles. dtic.mil The key precursor for these syntheses is a bifunctional derivative, such as 2,6-bis[(2-chloroacetamido)methyl]-4-nitroanisole. dtic.mil This building block is treated with an appropriate secondary diamine, diazacrown, or dimercaptan in a cyclization reaction to form the larger macrocyclic structure.
For this compound to be used in a similar fashion, it would first need to be functionalized at the positions ortho to the methoxy group (positions 2 and 6 relative to the nitro group). A plausible synthetic route could involve the dialkylation or diacylation of the corresponding phenol (B47542), 2-methyl-4-nitrophenol, at the 2- and 6-positions. The synthesis of the related compound 2,6-bis(hydroxymethyl)-4-methylphenol is known, demonstrating that functionalization at these positions on a cresol (B1669610) ring is feasible. prepchem.com A hypothetical precursor, 2,6-bis(hydroxymethyl)-4-nitroanisole, could be synthesized and subsequently converted to a dihalide or ditosylate. This activated intermediate could then be reacted with a long-chain diol, such as tetraethylene glycol, under Williamson ether synthesis conditions to yield a crown ether incorporating the this compound subunit.
The nitro group on the aromatic ring of these macrocycles is particularly useful as it can be readily reduced to an amino group. rsc.org This allows for further functionalization, such as the attachment of signaling units or other reactive groups, creating so-called "lariat" ethers with enhanced binding capabilities and a wider range of applications in ion sensing and transport. organic-chemistry.org
Application in Energetic Materials Research
The field of energetic materials is continuously seeking compounds that offer a balance of high performance and reduced sensitivity to accidental detonation. Nitroaromatic compounds are a cornerstone of this research area. While 2,4,6-trinitrotoluene (B92697) (TNT) has been a benchmark explosive, safety concerns have driven the development of insensitive munitions (IM).
Use as an Additive in Insensitive Explosive Formulations
While this compound itself is not typically used as a primary additive in insensitive explosive formulations, its chemical relatives play crucial roles, and it is considered a precursor for more highly nitrated energetic materials. researchgate.netacs.org The most relevant compound in this context is 2,4-dinitroanisole (B92663) (DNAN) , which is being widely investigated and adopted as a melt-castable explosive to replace TNT. mdpi.comresearchgate.netorganic-chemistry.orgprepchem.com DNAN-based formulations exhibit significantly lower shock sensitivity compared to equivalent TNT-based compositions. scirp.org For instance, the formulation PAX-21 is composed of RDX, ammonium (B1175870) perchlorate, and DNAN. scirp.orgnih.gov
The synthesis of DNAN often starts from precursors like 4-nitroanisole (B1192098), highlighting that this compound could serve as a starting material for producing more highly nitrated, energetic derivatives. acs.org The presence of multiple nitro groups is generally required for a compound to be considered an effective energetic material. Polynitroalkoxybenzene derivatives are recognized as potential high-energy materials (HEMs) and valuable precursors for other energetic compounds. researchgate.net The thermal stability of these compounds is a critical factor; for example, the cocrystal of DNAN and 2-nitroaniline (B44862) melts at 69.3 °C and has a decomposition temperature of 319.8 °C. nih.gov
Another related compound, N-methyl-p-nitroaniline (MNA) , is used as an additive in some IM formulations. google.combeilstein-journals.org Its role is often to act as a plasticizer or to depress the melting point of the main explosive charge, such as DNAN or TNAZ (1,3,3-trinitroazetidine), which facilitates melt-casting and processing while also reducing shock sensitivity. nih.govnih.gov
Although this compound is only mononitrated and thus lacks the explosive power of compounds like DNAN or TNT, its potential lies in its role as a synthetic precursor. Further nitration of this compound could yield dinitro or trinitro derivatives (e.g., 2-methyl-4,6-dinitroanisole or 2-methyl-3,4,6-trinitroanisole), which would be expected to have significantly higher energy content and could be evaluated for their own properties as insensitive explosives.
Future Research Directions and Emerging Trends
Development of Novel Green Synthetic Routes
Future research is increasingly focused on developing environmentally benign methods for the synthesis of 2-Methyl-4-nitroanisole and related compounds. Traditional synthesis routes often involve harsh reagents and produce significant waste. google.com Green chemistry initiatives aim to mitigate these issues by exploring alternative reagents and reaction conditions.
Key areas of investigation include:
Catalytic Systems: The use of phase-transfer catalysts can facilitate reactions in aqueous or biphasic systems, reducing the need for volatile organic solvents.
Alternative Reagents: Research into replacing toxic methylating agents like dimethyl sulfate (B86663) with greener alternatives is a priority.
Process Optimization: The development of one-pot or continuous-flow reactions can improve efficiency, minimize waste, and enhance scalability.
Exploration of New Catalytic Transformations
The reactivity of the nitro and methoxy (B1213986) groups in this compound makes it a valuable substrate for a variety of catalytic transformations. allgreenchems.com Future research will likely expand upon its use in synthesizing more complex molecules.
Emerging trends in this area include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are being explored to form new carbon-carbon bonds using nitroarenes as starting materials. acs.org
Reductive Denitration: Novel catalytic systems are being developed for the selective reduction of the nitro group, a key step in the synthesis of anilines and other valuable intermediates. acs.org This includes site-selective denitration, as demonstrated in the conversion of 2,4-dinitroanisole (B92663) to 4-nitroanisole (B1192098). acs.org
Asymmetric Catalysis: The development of chiral catalysts could enable the enantioselective transformation of this compound derivatives, leading to the synthesis of optically active compounds for pharmaceutical applications.
Advanced Spectroscopic Techniques for Elucidating Dynamics
To fully understand the reaction mechanisms and dynamics involving this compound, researchers are employing increasingly sophisticated spectroscopic techniques. These methods provide detailed insights into the molecule's structure, bonding, and behavior during chemical transformations.
Future directions in spectroscopic analysis include:
Ultrafast Spectroscopy: Techniques like time-resolved infrared (TRIR) spectroscopy can monitor changes in molecular structure and charge distribution on extremely short timescales, providing a direct view of reaction intermediates and transition states. osti.gov
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy: This high-resolution technique allows for the precise determination of molecular structures and dipole moments, which is crucial for understanding intermolecular interactions and reactivity. researchgate.net
Two-Dimensional Spectroscopy: Advanced 2D spectroscopic methods can reveal correlations between different parts of a molecule, helping to unravel complex reaction networks and energy transfer pathways. researchgate.net
Deeper Computational Modeling for Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the electronic structure and reactivity of molecules like this compound. researchgate.net Future research will leverage more advanced computational models to predict reaction outcomes and design new catalysts.
Key areas of focus are:
Reaction Pathway Prediction: Computational models are being developed to predict the most likely transformation pathways of nitroaromatic compounds under various environmental conditions. dtic.milacs.org
Catalyst Design: By modeling the interaction between the substrate and a catalyst, researchers can design new catalysts with improved activity, selectivity, and stability. acs.org
Understanding Reaction Mechanisms: DFT calculations can elucidate the transition states and energy barriers of reactions, providing a detailed understanding of the underlying mechanisms, such as nucleophilic aromatic substitution. acs.org
Comprehensive Environmental Risk Assessment of Transformation Products
As with many synthetic chemicals, understanding the environmental fate and potential toxicity of this compound and its degradation products is crucial. Future research will focus on a more holistic assessment of its environmental impact.
Priorities in this area include:
Identification of Transformation Products: Studies have identified key transformation products of related nitroaromatic compounds like 2,4-dinitroanisole (DNAN), including 2-amino-4-nitroanisole (2-ANAN) and 2,4-diaminoanisole (B165692) (DAAN), which are formed through the reduction of the nitro groups. publications.gc.canih.govosti.gov Similar studies are needed for this compound.
Toxicity of Metabolites: The toxicity of the parent compound and its metabolites needs to be thoroughly evaluated. For instance, the degradation of DNAN can lead to the formation of potentially toxic and mutagenic intermediates. nih.gov
Biodegradation Pathways: Research into the microbial degradation of this compound under both aerobic and anaerobic conditions is essential to understand its persistence in the environment. Studies on analogous compounds have revealed pathways involving demethylation and nitro group reduction. plos.orgnih.gov
Design of New Materials with Tailored Electronic Properties
The unique electronic properties of this compound, stemming from the interplay of its electron-donating and electron-withdrawing groups, make it an interesting building block for new materials. allgreenchems.com Future research will likely explore its incorporation into functional materials with specific electronic or optical properties.
Emerging applications in materials science include:
Electronic Materials: Its properties suggest potential as an intermediate for synthetic materials used in electronic chemistry. allgreenchems.com
Nonlinear Optical (NLO) Materials: The significant dipole moment of related nitroanisoles suggests that derivatives of this compound could be investigated for applications in NLO devices.
Pharmaceutical Intermediates: It serves as a starting material in the synthesis of more complex molecules, including potential pharmaceutical compounds. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
